![molecular formula C14H14N2O3S B11179501 4-[(Benzylsulfonyl)amino]benzamide](/img/structure/B11179501.png)
4-[(Benzylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylmethanesulfonamido)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenylmethanesulfonamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylmethanesulfonamido)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves large-scale reactions using similar condensation techniques. The use of ultrasonic irradiation and recyclable catalysts can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylmethanesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Medicine: Research indicates its potential use as an anticancer and antimicrobial agent.
Industry: Benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Phenylmethanesulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N′-(1,4-Phenylene)bis(3-methoxybenzamide): A compound with inhibitory activity against acetylcholinesterase and β-secretase.
4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: A derivative with significant antiproliferative activity against cancer cell lines.
Uniqueness
4-(Phenylmethanesulfonamido)benzamide stands out due to its dual functionality, combining the properties of both benzamide and sulfonamide groups. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
4-(benzylsulfonylamino)benzamide |
InChI |
InChI=1S/C14H14N2O3S/c15-14(17)12-6-8-13(9-7-12)16-20(18,19)10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H2,15,17) |
InChI Key |
KIRANJNZTVSNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11179431.png)
![2-chloro-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11179438.png)
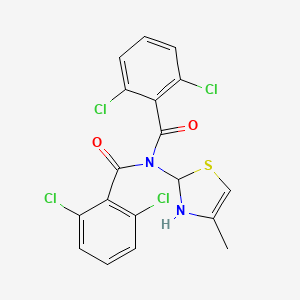
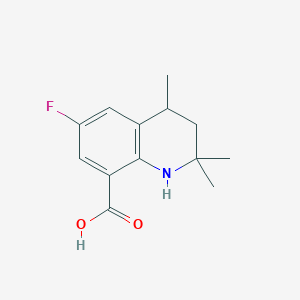
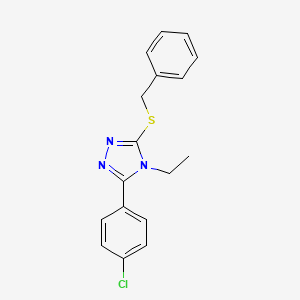
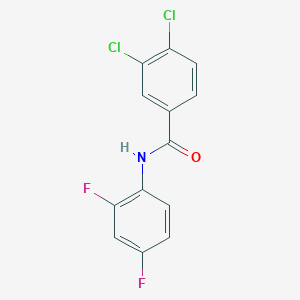
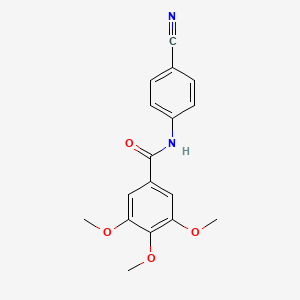
![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11179464.png)
![N-[4-(butan-2-yl)phenyl]-3,4-dichlorobenzamide](/img/structure/B11179472.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B11179473.png)
![4-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11179478.png)
![N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11179487.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11179494.png)
